![molecular formula C13H12N6O2 B2500178 6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1795485-59-4](/img/structure/B2500178.png)
6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring, a triazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine and triazole rings and the introduction of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazine and triazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The carboxamide group can form hydrogen bonds, which could be important in interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
- Biginelli Reaction : The synthesis of LaSOM® 293 involves the Biginelli reaction, a three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction provides a rapid and straightforward route to highly functionalized heterocycles, making it valuable for drug discovery .
- Anticancer Potential : Dihydropyrimidinones (DHPMs) like LaSOM® 293 have been investigated for their pharmacological effects, particularly in anticancer drug development. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, leading to cell cycle arrest and apoptosis .
- LaSOM® 293 exhibits antimicrobial properties. Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial potential. Further studies could explore its efficacy against specific pathogens .
- A derivative of LaSOM® 293, specifically 6-methyl-4-(4-nitrophenyl)-2-oxo-N-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide , demonstrated potent activity against Mycobacterium tuberculosis (MTB) and INH-resistant MTB. This finding highlights its potential as an antitubercular agent .
- LaSOM® 293 synthesis involves the Huisgen 1,3-dipolar cycloaddition, showcasing its utility in organic synthesis. Researchers can explore its application as a catalyst or building block in other reactions .
- The efficient synthesis of 3,4-dihydropyrimidin-2-ones, catalyzed by NH₂SO₃H under ultrasound irradiation, could be an interesting avenue for further investigation. LaSOM® 293’s structure may contribute to its reactivity under such conditions .
- Researchers can perform QSAR studies to understand the relationship between LaSOM® 293’s structure and its biological activity. Predictive models based on molecular descriptors could guide further optimization .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Antitubercular Activity
Organic Synthesis and Catalysis
Ultrasound-Assisted Synthesis
Quantitative Structure-Activity Relationship (QSAR) Studies
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed antimycobacterial effects .
Biochemical Pathways
It is likely that the compound interferes with essential metabolic processes in the target organisms, leading to their death or inhibition .
Result of Action
The compound has shown significant antimycobacterial activity, with some derivatives exhibiting inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may have potential as a novel antimycobacterial agent.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in initial tests, further studies could be conducted to optimize its structure, study its mechanism of action in more detail, and assess its safety and efficacy in more complex models .
properties
IUPAC Name |
6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-8-7-19-11(13(21)16-8)10(17-18-19)12(20)15-6-9-4-2-3-5-14-9/h2-5,7H,6H2,1H3,(H,15,20)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSOUCVJEZRGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.